5-cyclopropyl-N-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
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Description
5-cyclopropyl-N-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.07694742 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids .
Mode of Action
Based on the structure of similar compounds, it can be inferred that f1838-5452 might interact with its target enzyme, potentially causing inhibition . This interaction could lead to changes in the biochemical pathways where the target enzyme plays a crucial role .
Biochemical Pathways
If we consider hppd as its potential target, the compound could affect thetyrosine catabolic pathway and the biosynthesis of carotenoids . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug discovery and development, as it describes how the body processes the drug after administration . It would be essential to study these properties to understand the bioavailability of F1838-5452.
Result of Action
If we consider hppd as its potential target, the compound could causebleaching symptoms by indirectly inhibiting the biosynthesis of carotenoids .
Properties
IUPAC Name |
5-cyclopropyl-N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-24-12-5-10(6-13(7-12)25-2)9-27-18-21-20-17(28-18)19-16(23)14-8-15(26-22-14)11-3-4-11/h5-8,11H,3-4,9H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATSAAWNTLGCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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